4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methoxybenzenesulfonate
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Overview
Description
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methoxybenzenesulfonate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is characterized by the presence of a chromen-2-one core structure, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
Coumarin derivatives, a class to which this compound belongs, have been known to interact with a variety of biological targets, including enzymes and receptors involved in critical cellular processes .
Mode of Action
Coumarin derivatives have been reported to interact with their targets in a variety of ways, often leading to changes in cellular processes or signaling pathways .
Biochemical Pathways
Coumarin derivatives have been known to influence several biochemical pathways, often resulting in downstream effects such as modulation of enzyme activity, alteration of signal transduction, or changes in gene expression .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic efficacy .
Result of Action
Coumarin derivatives have been reported to exert a variety of effects at the molecular and cellular levels, often contributing to their therapeutic potential .
Action Environment
Environmental factors such as ph, temperature, and the presence of other molecules can significantly influence the action and stability of a compound .
Preparation Methods
The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methoxybenzenesulfonate involves several steps. One common method includes the reaction of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-ol with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods often employ green chemistry principles, such as using recyclable catalysts and conducting reactions in aqueous media to reduce reaction time and byproducts .
Chemical Reactions Analysis
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methoxybenzenesulfonate undergoes various chemical reactions, including:
Scientific Research Applications
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methoxybenzenesulfonate has a wide range of scientific research applications:
Comparison with Similar Compounds
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methoxybenzenesulfonate can be compared with other coumarin derivatives, such as:
Warfarin: A well-known anticoagulant that inhibits vitamin K epoxide reductase.
Dicoumarol: Another anticoagulant that acts similarly to warfarin.
Esculetin: A natural coumarin with antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .
Properties
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-6-yl) 4-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O6S/c1-15-20-14-18(29-30(25,26)19-11-8-17(27-2)9-12-19)10-13-21(20)28-23(24)22(15)16-6-4-3-5-7-16/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZOPJYUBBCIKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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